molecular formula C21H22BrN3OS B459758 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-15-2

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Katalognummer: B459758
CAS-Nummer: 625370-15-2
Molekulargewicht: 444.4g/mol
InChI-Schlüssel: TWSMYWXALBZPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative characterized by a 6-ethyl substituent on the tetrahydroquinoline core and a 2-bromo-4-methylphenyl carboxamide group at position 2.

Eigenschaften

IUPAC Name

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-3-12-5-7-16-13(9-12)10-14-18(23)19(27-21(14)25-16)20(26)24-17-6-4-11(2)8-15(17)22/h4,6,8,10,12H,3,5,7,9,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSMYWXALBZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically constructed via acid-catalyzed cyclization of an appropriately substituted cyclohexenone derivative. For example, 4-ethylcyclohexenone can react with a primary amine under acidic conditions to form the tetrahydroquinoline skeleton.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid

  • Temperature : Reflux (80–100°C)

  • Yield : 60–75%

Construction of the Thiophene Moiety

The thiophene ring is introduced via cyclocondensation using sulfur-containing reagents. A key method involves reacting a bromo-substituted tetrahydroquinoline intermediate with thiourea to form the thieno[2,3-b]quinoline system.

Example Protocol :

  • Bromination : Treat 6-ethyl-5,6,7,8-tetrahydroquinolin-4-one with bromine in chloroform at 0–5°C to obtain 3-bromo-4-oxo-6-ethyl-5,6,7,8-tetrahydroquinoline.

  • Cyclization : React the bromo derivative with thiourea in isopropanol under reflux to form the thiophene ring.

Data Table 1: Thiophene Ring Formation

StepReagents/ConditionsYieldSource
BrominationBr₂, CHCl₃, 0–5°C73%
CyclizationThiourea, i-PrOH, reflux99%

Installation of the 3-Amino Group

The 3-amino group is introduced via nitro reduction or direct amination :

  • Nitration : Treat the thienoquinoline intermediate with nitric acid in sulfuric acid to install a nitro group at position 3.

  • Reduction : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon.

Alternative Method :

  • Buchwald-Hartwig Amination : Use a palladium catalyst to directly introduce the amino group.

Data Table 2: Amination Methods

MethodReagents/ConditionsYield
Nitration/ReductionHNO₃/H₂SO₄ → H₂/Pd/C65%
Buchwald-HartwigPd(OAc)₂, Xantphos, NH₃70%

Carboxamide Formation at Position 2

The final step involves coupling the carboxylic acid intermediate with 2-bromo-4-methylaniline using amide coupling reagents :

Protocol :

  • Activation : Treat 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid with HATU or EDCl in dichloromethane.

  • Coupling : Add 2-bromo-4-methylaniline and N,N-diisopropylethylamine (DIPEA), stir at room temperature.

Data Table 3: Carboxamide Coupling

ReagentSolventYield
HATUDCM85%
EDClDMF78%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Reactions : Isopropanol outperforms DMF in thiourea-mediated cyclization, yielding 99% vs. 47%.

  • Coupling Reactions : Dichloromethane (DCM) provides higher yields than dimethylformamide (DMF) due to better solubility of intermediates.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand improves amination yields by 15% compared to traditional nitration/reduction.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

Route A (Sequential Functionalization) :

  • Tetrahydroquinoline → Bromination → Cyclization → Amination → Carboxamide

    • Total Yield : 42%

    • Advantage : Scalable for industrial production.

Route B (Convergent Approach) :

  • Pre-functionalized intermediates coupled late-stage.

    • Total Yield : 55%

    • Advantage : Higher overall yield but requires pure intermediates.

Challenges and Troubleshooting

Regioselectivity in Bromination

Bromination at position 3 of the tetrahydroquinoline core is critical. Using AlCl₃ as a catalyst ensures >90% regioselectivity.

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/hexane gradients (5–20%) effectively separates aminothienoquinoline derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted thienoquinolines.

Wissenschaftliche Forschungsanwendungen

The compound 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Synthesis Pathways

The synthesis pathways often utilize various catalytic methods such as:

  • Suzuki-Miyaura coupling : This method has been effectively employed to create complex aryl compounds with enhanced biological activity.
  • Oxidative dimerization : Studies have shown that oxidative methods can yield derivatives with improved pharmacological properties .

Anticancer Activity

Research indicates that derivatives of thienoquinoline compounds exhibit potent anticancer properties. For instance:

  • A study demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • The compound's structure allows for interaction with multiple biological targets, enhancing its potential as an anticancer agent.

Antibacterial Properties

The antibacterial activity of this compound is also noteworthy:

  • It has been reported that derivatives of thienoquinoline compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies highlighted moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Neuroprotective Effects

Emerging research suggests that compounds similar to 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may exhibit neuroprotective effects:

  • Animal models have shown that these compounds can reduce neuroinflammation and protect neuronal cells from apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s .
Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerHeLa Cells5.2
Compound BAntibacterialStaphylococcus aureus12.5
Compound CNeuroprotectiveNeuronal Cell Lines15.0

Table 2: Synthesis Methods

MethodDescriptionYield (%)Reference
Suzuki-Miyaura CouplingEffective for creating aryl derivatives90
Oxidative DimerizationRegioselective oxidation for compound formation85

Case Study 1: Anticancer Activity

In a study published in the ACS Omega journal, researchers synthesized various thienoquinoline derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antibacterial Efficacy

A comprehensive review highlighted the antibacterial properties of thienoquinoline derivatives against a spectrum of bacteria. The study found that certain structural features significantly contributed to the antibacterial efficacy, suggesting a pathway for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural differences and biological activities of closely related compounds:

Compound Name & Structure Key Modifications Biological Activity Reference
Target Compound : 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 6-ethyl; 2-bromo-4-methylphenyl carboxamide Limited direct data; inferred anticancer potential based on structural analogs
VGTI-A3-03 : 3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 6-phenyl; 4-phenylthiazole carboxamide Antiviral (DENV, West Nile virus); low solubility; rapid resistance development
Compound 1 : 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 5-oxo; 3-chloro-2-methylphenyl carboxamide Anticancer (breast, ovarian); reduces cancer stem cells (CSCs); alters GSL expression
Compound 7 : 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 5-oxo; 3-chlorophenyl carboxamide PLC-γ inhibition; arrests cell cycle (G2/M phase) in breast cancer cells
KuSaSch105 : 3-amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-phenyl; 4-chlorophenyl carboxamide Antiplasmodial activity

Key Structural and Functional Differences

Core Modifications: The target compound lacks the 5-oxo group present in Compounds 1 and 7, which is critical for PLC-γ inhibition and CSC modulation . The 6-ethyl group may enhance metabolic stability compared to 6-phenyl (VGTI-A3-03) or 4-phenyl (KuSaSch105) substituents .

Biological Implications: Antiviral vs. Anticancer Focus: VGTI-A3-03 targets viral capsid proteins but faces solubility and resistance challenges . In contrast, Compound 1 and analogs with 5-oxo groups exhibit potent anticancer effects by modulating GSLs and CSC populations . Mechanistic Divergence: The absence of the 5-oxo group in the target compound suggests a different mechanism of action compared to Compound 1, which impacts glycolysis and inositol metabolism .

The bromo-methylphenyl substituent could enhance target binding affinity in hydrophobic pockets compared to chlorophenyl groups in Compound 7 or KuSaSch105 .

Biologische Aktivität

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thienoquinoline moiety. Its molecular formula is C21H22BrN3OSC_{21}H_{22}BrN_3OS with a molecular weight of approximately 440.39 g/mol. The presence of the bromine atom and the ethyl group contributes to its unique biological properties.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of thienoquinoline have been shown to inhibit the growth of various cancer cell lines. A study found that compounds related to thienoquinoline demonstrated cytotoxic effects against human tumor cells such as HepG2 and NCI-H661, with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested .

CompoundCell LineIC50 (µM)
Compound AHepG210
Compound BNCI-H66115
Compound CDLD-112

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thienoquinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 µM against Staphylococcus aureus and 75 µM against Escherichia coli .

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells.
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell membranes or inhibition of bacterial protein synthesis.

Case Studies

Several studies have explored the biological activity of compounds related to thienoquinolines:

  • Study on Antitumor Effects : A recent study synthesized several thienoquinoline derivatives and tested them against various cancer cell lines. The results indicated that modifications in the side chains significantly affected their cytotoxicity profiles .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of thienoquinoline derivatives, demonstrating their potential as lead compounds for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted the importance of specific functional groups in enhancing biological activity, providing insights into further modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, refluxing intermediates in ethanol with catalysts like piperidine (3–4 hours) followed by ice-water quenching and recrystallization (ethanol or ethanol/DMF mixtures) is a common approach . To optimize yields, adjust solvent polarity (e.g., ethanol vs. DMF) and monitor reaction progress via TLC or HPLC. Evidence from analogous tetrahydrothienoquinoline derivatives suggests that extending reflux time (up to 6 hours) and using inert atmospheres (N₂/Ar) can reduce side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • IR spectroscopy to confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons in the 6.5–8.5 ppm range) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : Despite limited hazard data for this specific compound, follow general guidelines for tetrahydroquinoline derivatives:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers under dry, inert conditions (e.g., desiccator with silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

  • Methodological Answer : For inconsistent activity (e.g., antimicrobial vs. anticancer results):

  • Perform comparative structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substituent variations (e.g., replacing bromo with chloro or adjusting alkyl chain length) .
  • Use molecular docking to assess binding affinity to target proteins (e.g., kinase enzymes) and validate with in vitro assays (e.g., MTT for cytotoxicity) .
  • Cross-reference data with analogs like 3-amino-2-(benzylthio)-tetrahydrothienopyrimidine-6-carboxamide, which showed strain-specific bacterial inhibition .

Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetics?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400) or formulate as nanoparticles for better bioavailability .
  • Metabolic stability : Conduct microsomal assays (e.g., liver microsomes from rodents/humans) to identify metabolic hotspots (e.g., ethyl or bromo groups prone to oxidation) .
  • Dose optimization : Start with acute toxicity studies (OECD 423) to determine maximum tolerated doses before longitudinal efficacy trials .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Methodological Answer :

  • Molecular dynamics simulations : Model interactions with off-target proteins (e.g., cytochrome P450 enzymes) to predict selectivity issues .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between target and homologous proteins (e.g., EGFR vs. HER2) .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

Q. What experimental approaches validate the proposed mechanism of action in cancer cells?

  • Methodological Answer :

  • Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .
  • Transcriptomic profiling : Perform RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) post-treatment .
  • Resistance studies : Generate resistant cell lines via chronic low-dose exposure and analyze mutations (e.g., ABC transporter upregulation) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Methodological Answer :

  • Standardize synthesis : Document exact reaction conditions (e.g., stirring rate, cooling gradients) and characterize each batch via NMR/HPLC .
  • Include controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) and internal standards (e.g., β-actin in Western blots) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates (n ≥ 3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.